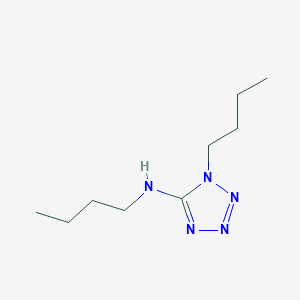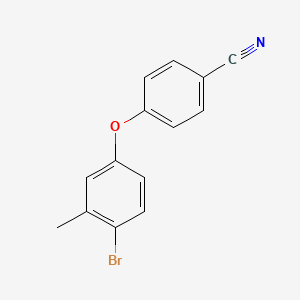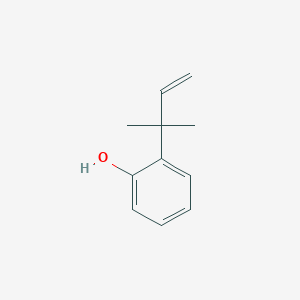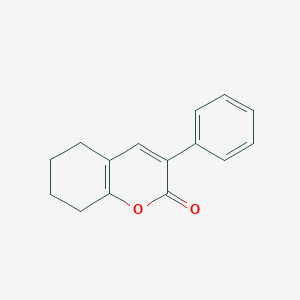
1-Carbamoyl-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbamoyl-3-propylurea is a chemical compound with the molecular formula C5H12N2O2 It is a derivative of urea, characterized by the presence of a carbamoyl group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Carbamoyl-3-propylurea can be synthesized through several methods. One common approach involves the reaction of propylamine with urea under controlled conditions. The reaction typically occurs in a solvent such as ethanol or water, with the mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, catalysts such as indium triflate can be employed to improve the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Carbamoyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carbamates and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-Carbamoyl-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 1-carbamoyl-3-propylurea exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins, leading to modifications that alter their function .
Vergleich Mit ähnlichen Verbindungen
- 1-Carbamoyl-3-methylurea
- 1-Carbamoyl-3-ethylurea
- 1-Carbamoyl-3-butylurea
Comparison: 1-Carbamoyl-3-propylurea is unique due to its specific propyl chain, which can influence its reactivity and interactions compared to other similar compounds. For example, the length and branching of the alkyl chain can affect the compound’s solubility, stability, and binding affinity to molecular targets .
Eigenschaften
CAS-Nummer |
44918-10-7 |
|---|---|
Molekularformel |
C5H11N3O2 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1-carbamoyl-3-propylurea |
InChI |
InChI=1S/C5H11N3O2/c1-2-3-7-5(10)8-4(6)9/h2-3H2,1H3,(H4,6,7,8,9,10) |
InChI-Schlüssel |
FCKJWEBXQFCMPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)




![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)



